molecular formula C6H3ClF3N B13457649 5-Chloro-4-(difluoromethyl)-2-fluoropyridine

5-Chloro-4-(difluoromethyl)-2-fluoropyridine

Cat. No.: B13457649
M. Wt: 181.54 g/mol
InChI Key: OALIYIXOEXHWCL-UHFFFAOYSA-N
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Description

5-Chloro-4-(difluoromethyl)-2-fluoropyridine is a chemical compound with the molecular formula C6H3ClF2N It is a pyridine derivative characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2-fluoropyridine with difluoromethylating agents under specific conditions

Industrial Production Methods

Industrial production of 5-Chloro-4-(difluoromethyl)-2-fluoropyridine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(difluoromethyl)-2-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce pyridine oxides.

Scientific Research Applications

5-Chloro-4-(difluoromethyl)-2-fluoropyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(difluoromethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of the chloro, difluoromethyl, and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine
  • 5-Chloro-4-(difluoromethyl)-2-(trifluoromethyl)pyridine
  • 5-Chloro-4-(difluoromethyl)pyridin-2-amine

Uniqueness

5-Chloro-4-(difluoromethyl)-2-fluoropyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-4-(difluoromethyl)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALIYIXOEXHWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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